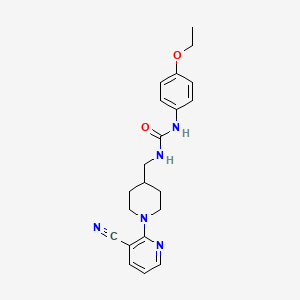

(2E,4E)-Hexa-2,4-dien-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Mechanism of Action

Target of Action

The primary targets of (2E,4E)-Hexa-2,4-dien-1-olate are the Nuclear receptor coactivator 2 , Retinoic acid receptor RXR-beta , and Oxysterols receptor LXR-alpha . These receptors play crucial roles in various cellular processes, including cell growth, differentiation, and homeostasis .

Mode of Action

It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .

Biochemical Pathways

It has been suggested that the compound may influence pathways related tocarbohydrate metabolism , energy metabolism , and the cell membrane .

Pharmacokinetics

It is known that the compound is rapidly absorbed, with a peak concentration (tmax) of 15 minutes . The compound also appears in the brain within 8 minutes of administration, indicating a rapid passage across the blood-brain barrier .

Result of Action

It has been suggested that the compound may induce oxidative stress, inhibit antioxidant enzyme and atpase activity, and increase cell membrane permeability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2E,4E)-Hexa-2,4-dien-1-olate. For instance, the presence of the compound on a substrate strongly inhibited biofilm formation . Moreover, when the biofilm was bispecific, the compound modified the proportion of the two species present . This indicates that the presence of the compound in a biofilm may favor the presence of certain microalgae at the expense of others .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E,4E)-hexa-2,4-dien-1-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/q-1/b3-2+,5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNYQBGSTRABOD-MQQKCMAXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,4E)-Hexa-2,4-dien-1-olate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2864898.png)

![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)

![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)